molecular formula C6H3Cl2NaO2S B13178420 3,4-Dichlorobenzenesulfinic acid sodium salt

3,4-Dichlorobenzenesulfinic acid sodium salt

Cat. No.: B13178420
M. Wt: 233.05 g/mol
InChI Key: OBLCRKODGWSHGB-UHFFFAOYSA-M
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Description

3,4-Dichlorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3Cl2NaO2S. It is a derivative of benzenesulfinic acid where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorobenzenesulfinic acid sodium salt typically involves the sulfonation of 3,4-dichlorobenzene followed by neutralization with a sodium base. The general steps are as follows:

    Sulfonation: 3,4-Dichlorobenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

    Reduction: The resulting 3,4-dichlorobenzenesulfonic acid is then reduced to 3,4-dichlorobenzenesulfinic acid using a reducing agent such as sodium sulfite.

    Neutralization: The sulfinic acid is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

    Continuous Sulfonation: Using continuous reactors to sulfonate 3,4-dichlorobenzene.

    Efficient Reduction: Employing large-scale reduction techniques to convert the sulfonic acid to sulfinic acid.

    Automated Neutralization: Utilizing automated systems to neutralize the sulfinic acid with sodium hydroxide, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,4-dichlorobenzenesulfonic acid.

    Reduction: It can be reduced further to form 3,4-dichlorobenzene.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

    Oxidation: 3,4-Dichlorobenzenesulfonic acid.

    Reduction: 3,4-Dichlorobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dichlorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving sulfinic acids.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4-Dichlorobenzenesulfinic acid sodium salt exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in oxidation reactions, it targets oxidizing agents, while in substitution reactions, it interacts with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: Similar in structure but with bromine and nitroso groups.

    Benzenesulfonic acid: Lacks chlorine substitutions and has different reactivity.

    4-Chlorobenzenesulfonic acid sodium salt: Contains only one chlorine substitution.

Uniqueness

3,4-Dichlorobenzenesulfinic acid sodium salt is unique due to the presence of two chlorine atoms, which influence its reactivity and properties. This makes it particularly useful in specific chemical reactions where such substitutions are advantageous.

Properties

Molecular Formula

C6H3Cl2NaO2S

Molecular Weight

233.05 g/mol

IUPAC Name

sodium;3,4-dichlorobenzenesulfinate

InChI

InChI=1S/C6H4Cl2O2S.Na/c7-5-2-1-4(11(9)10)3-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

OBLCRKODGWSHGB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)[O-])Cl)Cl.[Na+]

Origin of Product

United States

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